molecular formula C11H14O2 B2381911 4-(3-Methylphenyl)butanoic acid CAS No. 22156-45-2

4-(3-Methylphenyl)butanoic acid

Cat. No.: B2381911
CAS No.: 22156-45-2
M. Wt: 178.231
InChI Key: ZSWOPPIBUSNCLN-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)butanoic acid, also known as 4-(m-tolyl)butanoic acid, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by a butanoic acid chain attached to a 3-methylphenyl group. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylphenyl)butanoic acid typically involves the reaction of 3-methylbenzyl chloride with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Methylphenyl)butanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The aromatic ring allows for interactions with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison: 4-(3-Methylphenyl)butanoic acid is unique due to the position of the methyl group on the aromatic ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties and biological activities .

Properties

IUPAC Name

4-(3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-4-2-5-10(8-9)6-3-7-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWOPPIBUSNCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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